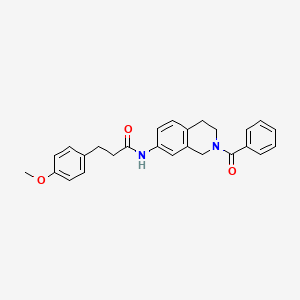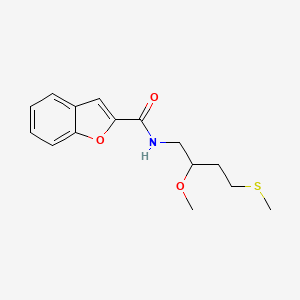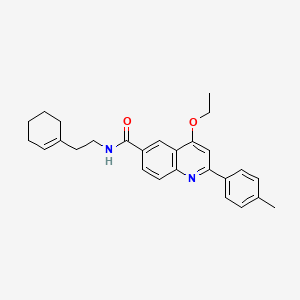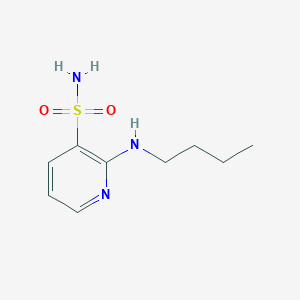
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide, also known as BZP, is a synthetic compound that has gained attention in recent years due to its potential use as a research tool in the field of neuroscience. BZP is a selective antagonist of the dopamine D2 receptor, which is involved in the regulation of movement, motivation, and reward.
Scientific Research Applications
Anticancer Potential
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide, as part of the tetrahydroisoquinoline family, may have significant implications in cancer research. Tetrahydroisoquinoline derivatives have been studied for their anticancer properties, demonstrating potent cytotoxicity against various cancer cell lines, including breast cancer cells. The synthesis of these compounds involves modifications on the phenyl ring to introduce groups with different electronic, steric, and lipophilic properties, aiming to enhance anticancer activity (Redda, Gangapuram, & Ardley, 2010).
Catalytic Asymmetric Synthesis
The compound's structural framework also relates to the biosynthesis of tetrahydroisoquinoline alkaloids, which are crucial in developing pharmaceutical agents. Research into catalytic asymmetric synthesis routes for producing amino acid components common to tetrahydroisoquinoline alkaloids has been conducted. This synthesis pathway employs chiral phase transfer alkylation, highlighting the compound's relevance in creating structurally complex and biologically significant molecules (Tanifuji et al., 2016).
Dopamine Antagonism and Neuroleptic Activity
Compounds structurally related to this compound, specifically 8-(methoxyphenyl)-1,2,3,4-tetrahydroisoquinolines, have been synthesized and evaluated for their dopamine antagonism and potential neuroleptic activity. These studies suggest potential applications in neurological research and the treatment of disorders related to dopamine dysregulation (Ellefson, Prodan, Brougham, & Miller, 1980).
Crystal Structure and Biological Activity
The compound's analogs have been synthesized and characterized, revealing insights into their crystal structures and potential biological activities. For instance, research on N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide demonstrated anti-Mycobacterium activity, suggesting antimicrobial potential. Such studies contribute to understanding the compound's structural and biological properties, paving the way for therapeutic applications (Bai et al., 2012).
properties
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-31-24-12-7-19(8-13-24)9-14-25(29)27-23-11-10-20-15-16-28(18-22(20)17-23)26(30)21-5-3-2-4-6-21/h2-8,10-13,17H,9,14-16,18H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZOYZCAQZSEKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2840744.png)
![Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2840747.png)
![Ethyl 5-[(3,4-diethoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2840748.png)
![1-(2-Naphthyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2840749.png)
![N-benzyl-6-[(methylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine](/img/structure/B2840751.png)
![ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2840752.png)

![N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2840755.png)

![[2-(2-Ethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2840757.png)

![N-(furan-2-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2840762.png)
![1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2840765.png)
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2840766.png)